Product packaging for 3-Chloro-2-(4-methylphenyl)-2H-indazole(Cat. No.:CAS No. 70704-41-5)

3-Chloro-2-(4-methylphenyl)-2H-indazole

Cat. No.: B11866751
CAS No.: 70704-41-5
M. Wt: 242.70 g/mol
InChI Key: KBZXQRGTTQGRKA-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-methylphenyl)-2H-indazole is a chemical compound based on the indazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . Indazole derivatives are extensively investigated for their diverse biological activities. Research indicates that compounds with the indazole moiety, particularly those with substitutions at the N-2 and C-3 positions, exhibit a broad spectrum of pharmacological properties, including potential anti-inflammatory, antimicrobial, anti-HIV, and anticancer activities . Furthermore, specific derivatives have shown promise as anti-angiogenic agents, which are crucial in pathologies like cancer, and some function as novel calmodulin antagonists, providing cardioprotection from ischemic/reperfusion injury . The specific structural features of this compound—including the chloro group at the C-3 position and the 4-methylphenyl group at the N-2 position—make it a valuable intermediate or building block for synthesizing more complex molecules. It serves as a key scaffold for designing novel inhibitors and probing structure-activity relationships (SAR) in drug discovery efforts . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClN2 B11866751 3-Chloro-2-(4-methylphenyl)-2H-indazole CAS No. 70704-41-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70704-41-5

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

3-chloro-2-(4-methylphenyl)indazole

InChI

InChI=1S/C14H11ClN2/c1-10-6-8-11(9-7-10)17-14(15)12-4-2-3-5-13(12)16-17/h2-9H,1H3

InChI Key

KBZXQRGTTQGRKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)Cl

Origin of Product

United States

Synthetic Strategies for 3 Chloro 2 4 Methylphenyl 2h Indazole and Its Derivatives

Regioselective Synthesis of 2H-Indazole Scaffolds

The regioselective synthesis of 2H-indazoles over their 1H-indazole isomers is a critical challenge in synthetic chemistry. The substitution pattern on the indazole core dictates its biological activity and physical properties, making regiocontrol paramount. Various advanced methodologies have been developed to selectively afford the 2H-indazole architecture.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis offers a powerful and versatile toolkit for the construction of complex heterocyclic systems, including the 2H-indazole core. Palladium and copper-based catalysts are particularly prevalent in these synthetic routes.

A direct and operationally simple method for the regioselective synthesis of 2-aryl-substituted 2H-indazoles involves a palladium-catalyzed reaction. acs.orgorganic-chemistry.org This approach utilizes readily available 2-bromobenzyl bromides and arylhydrazines as starting materials. acs.orgorganic-chemistry.org The reaction proceeds via a regioselective intermolecular N-benzylation, followed by an intramolecular N-arylation and subsequent oxidation to yield the final 2H-indazole product. acs.orgorganic-chemistry.org Key to the success of this transformation is the specific combination of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgorganic-chemistry.org

Copper-catalyzed reactions are also widely employed for the synthesis of 2H-indazoles. One common strategy is a one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide. organic-chemistry.org In this process, the copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds necessary for constructing the indazole ring. organic-chemistry.org This method is valued for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org Furthermore, copper-catalyzed intramolecular N-N bond formation provides a general and efficient pathway to 2H-indazoles under mild conditions. semanticscholar.org

Catalyst SystemPrecursorsKey Features
Pd-catalyst / t-Bu3PHBF42-Bromobenzyl bromides, ArylhydrazinesSingle-step synthesis; High regioselectivity for N2-arylation. acs.orgorganic-chemistry.org
Cu2O-Nanoparticles2-Halobenzaldehydes, Primary amines, NaN3One-pot, three-component reaction; Ligand-free conditions. organic-chemistry.org
CuI / 1,10-phenanthrolineo-Chlorinated arylhydrazonesIntramolecular N-arylation; Utilizes less expensive chloro-precursors. beilstein-journals.org

Metal-Free and Green Chemistry Approaches

In response to the growing demand for sustainable chemical processes, metal-free and green chemistry approaches for 2H-indazole synthesis have gained significant traction. These methods aim to reduce reliance on expensive and potentially toxic heavy metals and often employ environmentally benign solvents and conditions. nih.gov

One notable strategy involves the direct alkylation and acylation of 2H-indazoles using aldehydes under metal-free conditions, promoted by an initiator like di-tert-butyl peroxide (DTBP). researchgate.net This protocol proceeds through a radical pathway, offering a new avenue for the functionalization of the indazole core without metal catalysts. researchgate.net

Green solvents, such as water or ethanol, can be utilized in certain metal-free reactions, like the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS). nih.gov While this is a derivatization reaction, it highlights the potential for conducting metal-free transformations in eco-friendly media. nih.gov The synthesis of 2H-indazole skeletons can also be achieved under metal-free conditions through the thermal or photochemical treatment of precursors like 2-(ethynyl)aryltriazenes, which undergo intramolecular cyclization. bohrium.comacs.org

ApproachPrecursors/ReagentsConditionsKey Advantages
Radical Acylation/Alkylation2H-Indazoles, Aldehydes, DTBPMetal-free, 120 °CAvoids transition metals; Utilizes common reagents. researchgate.net
Halogenation2H-Indazoles, N-halosuccinimidesMetal-free, EtOH or H2OUse of green solvents; High selectivity. nih.gov
Cyclization2-(Ethynyl)aryltriazenesThermal (50 °C) or PhotochemicalMetal-free; Tunable reaction pathway. bohrium.comacs.org

Visible Light-Mediated Reactions for 2H-Indazole Assembly

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions with high selectivity. nih.govfrontiersin.org Visible-light-mediated reactions are particularly attractive as they utilize a renewable and non-destructive energy source.

The synthesis and functionalization of 2H-indazoles have been successfully achieved using photoredox catalysis. For instance, the heterodifunctionalization of alkynylazobenzenes can be promoted exclusively by visible light, without any transition metal or photocatalyst, to produce the 2H-indazole skeleton with excellent regioselectivity and perfect atom economy. acs.org

Direct C-H functionalization at the C3 position of the 2H-indazole ring is a common application of this technology. Visible-light-promoted, transition-metal-free methods have been developed for C3-carbamoylation and C3-cyanomethylation. nih.govfrontiersin.orgfrontiersin.orgacs.org These reactions typically employ an organic photocatalyst, such as 4CzIPN or Ir(ppy)3, which, upon irradiation with blue LEDs, initiates a radical-based reaction cascade. nih.govfrontiersin.orgacs.org These methods are valued for their mild conditions, broad functional group tolerance, and applicability to late-stage modification of complex molecules. nih.govfrontiersin.org

Reaction TypeReagents/CatalystKey Features
C3-Carbamoylation2-Aryl-2H-indazoles, Oxamic acids / 4CzIPNTransition-metal-free; Strong oxidant-free. nih.govfrontiersin.orgfrontiersin.org
C3-Alkoxylation2H-Indazoles, Alcohols / Mes-Acr+ClO4−Chemoselectivity controlled by atmosphere (N2 vs. O2). rsc.org
C3-Cyanomethylation2H-Indazoles, Bromoacetonitrile (B46782) / Ir(ppy)3Mild room temperature conditions; Green chemistry approach. acs.org
HeterodifunctionalizationAlkynylazobenzenesCatalyst-free; Promoted solely by visible light. acs.org

Stereoselective Synthesis for Chiral Centers (e.g., C3-quaternary)

The introduction of stereocenters into the indazole framework is of great interest for pharmaceutical applications. The stereoselective synthesis of indazoles bearing a C3-quaternary chiral center represents a significant synthetic challenge.

A highly effective method to achieve this is through copper-hydride (CuH) catalysis. nih.govmit.eduamazonaws.comnih.gov This strategy enables a highly C3-selective and enantioselective allylation of 1H-indazoles. nih.govnih.gov A key innovation in this approach is the use of an umpolung strategy, where N-(benzoyloxy)indazoles are employed as electrophilic partners, reversing the typical nucleophilic character of the indazole ring. nih.govmit.edu The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which governs the high enantioselectivity observed. nih.govnih.gov This method allows for the efficient construction of challenging acyclic quaternary stereocenters at the C3-position with excellent yields and enantioselectivity. nih.govmit.eduamazonaws.com

Precursor Design and Intermediate Reactions for 2H-Indazole Construction

The specific design of precursors and the nature of the key bond-forming intermediate reactions are fundamental to the successful synthesis of the 2H-indazole core. The choice of starting materials directly influences the reaction pathway and the final substitution pattern of the heterocyclic product.

One of the classic methods is the Cadogan reductive cyclization. mdpi.com This reaction typically involves the deoxygenative cyclization of an ortho-nitrobenzylidene derivative, such as an imine formed from an o-nitrobenzaldehyde and a primary amine. mdpi.comnih.gov The reduction, often promoted by a phosphite (B83602) reagent like triethyl phosphite, leads to the formation of the N-N bond and the 2H-indazole ring system. mdpi.com A specific synthesis for 2-(4-Methylphenyl)-2H-indazole uses the reduction of 4-methyl-N-(2-nitrobenzyl)aniline with tin(II) chloride. nih.gov

Another important class of precursors are azobenzene (B91143) derivatives. Ortho-alkylazobenzenes can undergo iodine-mediated cyclization via a benzyl (B1604629) C-H functionalization to form 2H-indazoles. nih.gov Similarly, 2-alkynyl-azobenzenes can be cyclized under palladium or copper catalysis to yield 3-substituted 2H-indazoles. nih.gov These reactions highlight how the pre-installation of specific functional groups guides the intramolecular cyclization to form the desired heterocyclic core.

Derivatization Strategies for the 2H-Indazole Core

Once the 2H-indazole scaffold is constructed, further derivatization is often required to modulate its properties for specific applications. C-H functionalization has become a primary strategy for the late-stage modification of the indazole core, as it avoids the need for pre-functionalized substrates. rsc.org

The C3 position of the 2H-indazole ring is a common site for derivatization due to its electronic properties. A powerful method for selective C3-functionalization involves the regioselective protection of the N2 position with a directing group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov This group facilitates regioselective lithiation at the C3 position, allowing the resulting nucleophile to react with a wide range of electrophiles to install diverse substituents. nih.gov The SEM group can be readily removed afterward. nih.gov

As discussed previously, radical-based methods, often initiated by photocatalysis or thermal means, provide a direct route to C3-functionalization, including carbamoylation, cyanomethylation, and alkoxylation, without the need for a directing group. nih.govacs.orgrsc.orgrsc.org Additionally, transition-metal-catalyzed cross-coupling reactions can be employed to functionalize the aryl rings of the 2-aryl-2H-indazole system, further increasing molecular diversity. mdpi.comrsc.org

C3-Functionalization Techniques

The C3 position of 2-aryl-2H-indazoles is a prime target for derivatization to explore structure-activity relationships. A variety of methods have been developed for the introduction of acyl, amino, and allyl groups at this position.

C3-acylation of 2H-indazoles can be achieved through several methods, including visible-light-induced self-catalyzed energy transfer and metal-free reactions with aldehydes. A notable example is the synthesis of (2-(3-Chloro-4-methylphenyl)-2H-indazol-3-yl)(phenyl)methanone, which demonstrates the feasibility of acylating a chlorinated and N-arylated indazole. acs.org This reaction proceeds via a visible-light-induced self-catalyzed energy transfer process between the 2H-indazole and an α-keto acid, avoiding the need for photosensitizers, metal catalysts, or strong oxidants. acs.org

Another approach involves the direct acylation of 2H-indazoles using aldehydes under metal-free conditions, providing a green and efficient route to 3-acyl-2H-indazoles. researchgate.net Furthermore, regioselective C3-formylation of 2H-indazoles has been accomplished using Selectfluor under microwave-assisted conditions with DMSO as the formylating agent. thieme-connect.de

Table 1: Examples of C3-Acylation of 2-Aryl-2H-indazoles

Starting Material Acylating Agent Catalyst/Conditions Product Yield (%) Reference
2-(3-Chloro-4-methylphenyl)-2H-indazole Phenylglyoxylic acid Visible light (420–425 nm), MeCN/HFIP (2-(3-Chloro-4-methylphenyl)-2H-indazol-3-yl)(phenyl)methanone 64 acs.org
2-Phenyl-2H-indazole Benzaldehyde (B42025) K₂S₂O₈, MeCN, 80 °C (2-Phenyl-2H-indazol-3-yl)(phenyl)methanone 93 researchgate.net
2-(p-Tolyl)-2H-indazole DMSO Selectfluor, Microwave, 120 °C 2-(p-Tolyl)-2H-indazole-3-carbaldehyde 80 thieme-connect.de

The introduction of nitrogen-containing substituents at the C3 position is of significant interest for the synthesis of biologically active molecules. Copper-catalyzed C3 amination of 2H-indazoles with various amines, including other 2H-indazoles and indazol-3(2H)-ones, has been developed under mild conditions. figshare.comnih.gov These reactions are proposed to proceed through a radical pathway. figshare.comnih.gov

Visible-light-promoted, transition-metal-free direct C3-carbamoylation of 2H-indazoles has also been achieved using oxamic acids as carbamoyl (B1232498) radical sources. nih.gov This method is tolerant of a wide range of functional groups and has been applied to the late-stage modification of drug molecules. nih.gov

Table 2: Examples of C3-Amination of 2-Aryl-2H-indazoles

Starting Material Aminating Agent Catalyst/Conditions Product Yield (%) Reference
2-Phenyl-2H-indazole 2-Phenyl-2H-indazole Cu(OAc)₂, DBU, O₂, DMSO, 60 °C 2,2'-Diphenyl-[3,3'-bi-2H-indazolyl] 85 figshare.comnih.gov
2-Phenyl-2H-indazole 2-(Hexylamino)-2-oxoacetic acid 4CzIPN, Cs₂CO₃, visible light, O₂ N-Hexyl-2-phenyl-2H-indazole-3-carboxamide 56 nih.gov

While direct C3-allylation of 3-chloro-2-(4-methylphenyl)-2H-indazole is not extensively documented, C3-alkylation methods provide a strong precedent for such transformations. A notable example is the visible-light-promoted cyanomethylation of 2H-indazoles, which has been successfully applied to a substrate bearing both chloro and methylphenyl substituents. nih.govacs.org The reaction of 2-(3-chloro-4-methylphenyl)-2H-indazole with bromoacetonitrile in the presence of a photocatalyst yielded 2-(2-(3-chloro-4-methylphenyl)-2H-indazol-3-yl)acetonitrile. nih.govacs.org This demonstrates the compatibility of the substituted indazole core with radical alkylation conditions, suggesting that similar protocols with allylic radical precursors could be employed for C3-allylation.

N2-Alkylation and N-Arylation Methods

The synthesis of the target compound, this compound, involves the formation of the N2-aryl bond. Several methods are available for the regioselective N-arylation of indazoles.

One direct route to 2-(4-methylphenyl)-2H-indazole involves the reductive cyclization of 4-methyl-N-(2-nitrobenzyl)aniline using tin(II) chloride dihydrate in ethanol. nih.govdoaj.orgnih.gov Subsequent chlorination at the C3 position would yield the desired product.

Alternatively, N-arylation of a pre-existing 3-chloroindazole core is a viable strategy. Copper-catalyzed N-arylation of indazoles with arylboronic acids (Chan-Lam coupling) is a well-established method. acs.org Palladium-catalyzed reactions have also been employed for the synthesis of 2-aryl-2H-indazoles from 2-halobenzyl halides and arylhydrazines. organic-chemistry.org

Table 3: Methods for N2-Arylation of Indazoles

Indazole Substrate Arylating Agent Catalyst/Conditions Product Reference
4-Methyl-N-(2-nitrobenzyl)aniline - SnCl₂·2H₂O, Ethanol, 313 K 2-(4-Methylphenyl)-2H-indazole nih.govdoaj.orgnih.gov
3-Chloroindazole Arylboronic acid Cu(OAc)₂, base, solvent N2-Aryl-3-chloroindazole acs.org
Arylhydrazine 2-Bromobenzyl bromide Pd(OAc)₂, t-Bu₃PHBF₄, Cs₂CO₃, DMSO, 120 °C 2-Aryl-2H-indazole organic-chemistry.org

Electrophilic Substitutions on the Indazole Ring System

Electrophilic substitution on the benzene (B151609) ring of the 2H-indazole system provides another avenue for derivatization. The directing effects of the existing substituents play a crucial role in determining the position of substitution.

Recent studies have shown that the direct nitration of 2H-indazoles can be achieved with high regioselectivity. For instance, the nitration of 2-(p-tolyl)-2H-indazole using a combination of Fe(NO₃)₃·9H₂O and Zn(OTf)₂ in acetonitrile (B52724) preferentially occurs at the C7 position, yielding 7-nitro-2-(p-tolyl)-2H-indazole. rsc.org This indicates that the pyrazole (B372694) ring directs electrophilic substitution to the C7 position.

Similarly, metal-free halogenation of 2-substituted indazoles using N-halosuccinimides (NBS or NCS) also demonstrates a preference for substitution at the C7 position, especially under controlled conditions to achieve mono-halogenation. nih.govresearchgate.net This method is environmentally friendly, utilizing solvents like water or ethanol. nih.govresearchgate.net

Furthermore, the oxo-sulfonylation of 2H-indazoles with sulfinic acids mediated by tert-butyl hydroperoxide leads to the formation of indazol-3(2H)-ones, which involves functionalization at both the N1 and C3 positions. acs.org

Table 4: Electrophilic Substitution Reactions on 2-Aryl-2H-indazoles

Substrate Reagent Catalyst/Conditions Product Yield (%) Reference
2-(p-Tolyl)-2H-indazole Fe(NO₃)₃·9H₂O Zn(OTf)₂, CH₃CN, 80 °C 7-Nitro-2-(p-tolyl)-2H-indazole 69 rsc.org
2-Phenyl-2H-indazole NBS EtOH, 50 °C 7-Bromo-2-phenyl-2H-indazole 80-98 nih.govresearchgate.net
2-Phenyl-2H-indazole NCS H₂O, 95 °C 7-Chloro-2-phenyl-2H-indazole 81-95 nih.govresearchgate.net
2-Phenyl-2H-indazole 4-Methylbenzenesulfinic acid TBHP, Toluene, rt 2-Phenyl-1-tosyl-1,2-dihydro-3H-indazol-3-one 52 acs.org

Chemical Reactivity and Mechanistic Investigations of 2h Indazoles

Tautomerism and its Influence on Reactivity

Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of the parent indazole system. The position of the proton on the nitrogen atoms significantly affects the molecule's properties and reactivity. nih.gov

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Theoretical calculations and experimental studies have been conducted to determine the relative stabilities of these tautomers.

For the parent indazole, the 1H-tautomer is generally considered to be the more stable form. nih.govresearchgate.net The lower stability of the 2H-tautomer has been attributed to a loss of aromaticity due to its quinoidal structure. researchgate.net Computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the energy differences between these tautomers. researchgate.netnih.gov Experimental techniques, particularly NMR spectroscopy in solution and the solid state, are invaluable for studying tautomeric equilibria. beilstein-journals.org In some cases, proton transfer between tautomers can be fast on the NMR timescale, resulting in averaged signals. beilstein-journals.org

The table below presents findings from computational studies on the relative stability of indazole tautomers.

MethodBasis SetFindingReference
DFT (B3LYP)6-31G**For many tetrahydro-4H-indazol-4-ones, the 2H tautomer is calculated to be the most stable in the gas phase. nih.gov
MP2 / B3LYPNot specifiedGas-phase energy difference is 3.6-5.3 kcal/mol in favor of 1H-indazole over 2H-indazole. researchgate.net
DFTNot specifiedDFT calculations show the high stability of the 2H form in solution can be due to the formation of stable centrosymmetric dimers. researchgate.net

The electronic nature of substituents on the indazole ring can significantly influence the position of the tautomeric equilibrium. researchgate.net Electron-donating or electron-withdrawing groups can selectively stabilize one tautomer over the other. For instance, theoretical calculations on a range of 52 NH-indazoles showed that while the 1H-tautomer is most stable in most cases, certain substitution patterns can favor the 2H-tautomer. researchgate.net

In the case of 3-Chloro-2-(4-methylphenyl)-2H-indazole, the presence of a substituent at the N2 position means that it exists solely as the 2H-indazole form and does not undergo 1H-2H tautomerism. However, the principles of tautomerism are highly relevant to its synthesis. The alkylation or arylation of an unsubstituted indazole can lead to a mixture of N1 and N2 substituted products. The regioselectivity of such reactions is influenced by the inherent stability of the tautomeric forms of the starting material and the reaction conditions. The synthesis of a specific regioisomer like the 2-substituted product often requires careful control of reagents and conditions to favor substitution at the desired nitrogen atom. nih.gov

The study of substituent effects on keto-enol equilibria, a related form of tautomerism, has shown that electron-donating groups (like methyl) and electron-withdrawing groups (like chloro) have distinct impacts on the stability of the respective tautomers, a principle that extends to heterocyclic systems. ed.gov

Electrophilic and Nucleophilic Behavior of the Indazole System

The 2H-indazole scaffold, a prominent heterocyclic motif in medicinal chemistry, exhibits a rich and dualistic chemical reactivity. The electronic nature of the fused ring system, comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, allows it to act as both an electron-rich substrate for electrophilic attack and, when appropriately substituted, an electrophilic partner in nucleophilic substitution reactions. The specific compound, this compound, embodies this dual behavior. The 2H-indazole core provides sites susceptible to electrophilic addition, while the chlorine atom at the C3 position serves as a reactive handle for nucleophilic displacement, primarily through transition-metal-catalyzed cross-coupling reactions.

The 2H-indazole ring system is generally susceptible to electrophilic attack, with the C3 position being a common site for functionalization. chim.it The reactivity is governed by the electron-donating character of the heterocyclic system. However, in this compound, the C3 position is already substituted. The presence of the electron-withdrawing chlorine atom deactivates the C3 position towards further electrophilic substitution. Therefore, electrophilic attack would be directed towards the fused benzene ring, with the precise position influenced by the directing effects of the indazole nucleus and any substituents present on the benzene ring.

Several methods for the C3 functionalization of the parent 2H-indazole ring through electrophilic or radical pathways have been documented, illustrating the inherent reactivity of this position.

Nitration: Radical C3-nitration of 2H-indazoles can be accomplished using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it This reaction proceeds through a proposed radical mechanism.

Sulfonylation: Electrochemical sulfonylation provides a method to introduce sulfonyl groups at the C3 position using sulfonyl hydrazides or sodium sulfinates as the sulfonyl source. chim.it

Alkoxylation: Under visible-light irradiation, a photosensitized reaction between 2H-indazoles and alcohols can lead to C3-alkoxylated products in high yields. rsc.org

These reactions highlight the accessibility of the C3 position in unsubstituted 2H-indazoles, a position that is strategically blocked and activated for nucleophilic attack in the title compound.

The most significant aspect of the chemical reactivity of this compound is the ability of the C3-chloro substituent to act as a leaving group in nucleophilic substitution reactions. This transformation is most effectively achieved using palladium-catalyzed cross-coupling methodologies, which have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron species with an organic halide. Research has demonstrated that 3-chloroindazoles are competent electrophilic partners in this reaction. nih.gov The coupling of 3-chloroindazole with various boronic acids proceeds under relatively mild conditions, providing access to a wide array of 3-aryl-2H-indazoles. The success of the reaction is highly dependent on the choice of palladium catalyst and ligand. nih.gov

Studies on unprotected 3-chloroindazole revealed that catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos provide the highest yields of the coupled product. nih.gov The use of pre-catalysts, which readily generate the active Pd(0) species, was also found to be beneficial. nih.gov

Table 1: Influence of Ligands and Palladium Sources on the Suzuki-Miyaura Cross-Coupling of 3-Chloroindazole. nih.gov
EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd2(dba)3XPhosK3PO4Dioxane/H2O10056
2Pd2(dba)3SPhosK3PO4Dioxane/H2O10052
3Pd2(dba)3RuPhosK3PO4Dioxane/H2O10040
4P2 PrecatalystSPhosK3PO4Dioxane/H2O10080

Reaction conditions involved coupling 3-chloroindazole with 5-indole boronic acid. P2 Precatalyst: Chloro(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is highly valuable for synthesizing N-arylated heterocyles. Halo-indazoles have been shown to be effective substrates for this transformation, reacting with a variety of primary and secondary amines. nih.gov The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov

The methodology has been successfully applied to bromo-indazoles, which serve as close analogs for the reactivity of 3-chloroindazoles. The reaction tolerates a range of functional groups on the amine coupling partner, including ketones, nitriles, and protected aldehydes. nih.gov

Table 2: Buchwald-Hartwig Amination of Bromo-indazoles with Various Amines. nih.gov
EntryBromo-indazole SubstrateAmine PartnerCatalyst System (Ligand/Precatalyst)BaseYield (%)
15-Bromo-1H-indazole4-AminoacetophenoneL3/P3LiHMDS94
25-Bromo-1H-indazole4-AminobenzonitrileL3/P3LiHMDS96
37-Bromo-1H-indazoleAniline (B41778)L3/P3LiHMDS85
45-Bromo-1H-indazoleMorpholineL1/P1LiHMDS94
57-Bromo-1H-indazoleN-MethylanilineL1/P1LiHMDS90

L1: RuPhos, P1: RuPhos Pd G3 Precatalyst L3: AdBrettPhos, P3: AdBrettPhos Pd G3 Precatalyst

The mechanistic cycle for these palladium-catalyzed reactions generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-chloro-2H-indazole.

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The boronic acid (after activation by a base) or the amine displaces the halide on the palladium complex.

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.

Advanced Computational and Theoretical Studies of 3 Chloro 2 4 Methylphenyl 2h Indazole Analogues

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern chemical research, allowing for the precise determination of molecular properties from first principles. These methods have been applied to indazole derivatives to explore their electronic structure, chemical reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of heterocyclic systems like indazoles. nih.gov DFT calculations, often using functionals such as B3LYP combined with basis sets like 6-311+G, are utilized to optimize molecular geometries and compute the physicochemical properties and electrostatic potential of novel indazole derivatives. nih.gov This analysis provides a detailed picture of the electron distribution within the molecule, highlighting regions of high or low electron density, which are crucial for understanding intermolecular interactions. Theoretical studies on 2-aryl-2H-indazole derivatives have used DFT to determine key photo-electronic parameters, providing insights into their potential application in photovoltaic fields. imist.ma Such computational approaches can effectively trace the impact of different substituents on the electronic character of the indazole core, guiding the synthesis of molecules with desired properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry, often referred to as frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comschrodinger.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that a molecule is more reactive. irjweb.com This energy gap can be used to predict the bioactivity of a molecule, as it reflects the potential for intermolecular charge transfer. irjweb.com DFT computational studies on various novel indazole derivatives have been conducted to determine their frontier orbital energies. nih.gov The analysis of these values helps in understanding the charge transfer interactions within the molecules and ranking them based on their stability and reactivity. nih.govirjweb.com

Indazole AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Imidazole Derivative (General)-6.2967-1.80964.4871 irjweb.com
1-Butyl-1H-indazole-3-carboxamide (Analogue 8a)-6.28-1.354.93 nih.gov
1-Butyl-N-phenyl-1H-indazole-3-carboxamide (Analogue 8c)-6.19-1.514.68 nih.gov
1-Butyl-N-(4-methoxyphenyl)-1H-indazole-3-carboxamide (Analogue 8s)-5.83-1.344.49 nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule in a way that corresponds closely to the classical Lewis structure concept. wikipedia.org It provides a detailed description of the delocalization of electron density between filled "Lewis-type" orbitals (donors) and empty "non-Lewis-type" orbitals (acceptors). wikipedia.org This analysis allows for the calculation of atomic partial charges, providing a quantitative measure of the electrostatic landscape of the molecule.

Atomic CenterExpected Partial ChargePredicted Reactivity (Fukui Indices)
N1 (Indazole Ring)NegativePotential Nucleophilic Site
N2 (Indazole Ring)NegativePotential Nucleophilic Site
C3 (Indazole Ring)Positive (due to Cl)Potential Electrophilic Site
Cl (on C3)Negative-

Note: This table represents conceptual predictions based on the principles of NBO analysis applied to the structure of an analogue, as specific literature data was not available.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules. For drug discovery, molecular docking and molecular dynamics simulations are indispensable for predicting how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com It is widely used to forecast the binding mode and affinity of a small molecule ligand within the active site of a target protein. jocpr.comnih.gov The binding affinity is typically reported as a scoring function, often in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov

Studies on various indazole analogues have demonstrated their potential to bind to a range of therapeutically relevant proteins. For example, 3-chloro-6-nitro-1H-indazole derivatives were docked against the trypanothione (B104310) reductase enzyme from Leishmania, a key target for antileishmanial drugs. nih.gov Other studies have investigated indazole derivatives as inhibitors of targets like the K-Ras receptor and proteins involved in cancer progression, such as MDM2. jocpr.comnih.gov These docking studies not only predict the binding energy but also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Indazole AnalogueProtein TargetPredicted Binding Affinity (kcal/mol)Reference
BindaritK-Ras Receptor-7.3 nih.gov
3-chloro-6-nitro-1H-indazole derivative (Compound 13)Trypanothione Reductase (TryR)-8.91 nih.gov
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (Analogue 3c)MDM2-p53-359.20 jocpr.com
Indazole Derivative (Compound 39)HIF-1αNot specified, but noted good binding efficiency nih.gov

Note: The exceptionally high binding energy for Analogue 3c from source jocpr.com is presented as reported in the source literature and may reflect a different scoring function or calculation method.

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. nih.govnih.gov This technique is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding. springernature.com A key metric used to evaluate stability is the root-mean-square deviation (RMSD) of the atomic positions from their initial docked conformation. semanticscholar.org A low and stable RMSD value over the simulation period (e.g., nanoseconds) indicates that the ligand remains securely bound in the active site. nih.govsemanticscholar.org

MD simulations have been performed on promising indazole-protein complexes to validate docking results. nih.govnih.gov For instance, a simulation of a 3-chloro-6-nitro-1H-indazole derivative complexed with trypanothione reductase showed that the complex remained in a stable equilibrium, with an RMSD of approximately 1–3 Å, confirming a stable binding interaction. nih.govresearchgate.net These simulations provide a deeper understanding of the dynamic behavior of the complex, reinforcing the predictions made by docking studies and providing a solid foundation for further drug development. nih.govworldscientific.com

Indazole Analogue-Protein ComplexSimulation TimeKey Stability Finding (RMSD)Reference
TryR-Compound 13 ComplexNot specifiedStable equilibrium with structure deviation of ~1–3 Å nih.govresearchgate.net
HIF-1α-Compound 39 ComplexNot specifiedFound to be quite stable in the active site nih.gov
K-Ras-Bindarit Complex100 nsComplex was stable throughout the simulation nih.gov
Benzimidazole-Tubulin Complex (Reference Analogue)50 nsStable with an average RMSD of ~1.7 Å semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Model Development for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence a compound's potency, QSAR models can be used to predict the activity of novel analogues, thereby guiding synthetic efforts towards more effective molecules.

In the context of indazole derivatives, which are known for their potential anticancer properties, QSAR studies have been employed to elucidate the structural requirements for their therapeutic action. researchgate.netgrowingscience.com For instance, the development of 2D and 3D-QSAR models for a series of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors has provided significant insights into their mechanism of action. growingscience.com

A robust QSAR model is characterized by its statistical validity and predictive power. Key statistical parameters used to evaluate a model include:

Correlation coefficient (r²) : This parameter measures the goodness of fit of the model, with values closer to 1.0 indicating a stronger correlation between the predicted and observed activities. For a series of indazole derivatives, a 2D-QSAR model generated by the Multiple Linear Regression (MLR) method yielded a high correlation coefficient (r²) of 0.9512. researchgate.net

Cross-validation coefficient (q²) : This is a measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model. The aforementioned model for indazole derivatives showed a q² of 0.8998. researchgate.net

Predictive r² (pred_r²) : This parameter assesses the external predictive power of the model on a set of compounds not used in its development. A pred_r² value greater than 0.6 is desirable. The model for TTK inhibitors demonstrated a pred_r² of 0.8661. researchgate.net

The development of such models involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These can include:

Topological descriptors : These describe the connectivity of atoms in a molecule.

Electronic descriptors : These relate to the electronic properties of the molecule, such as charge distribution and dipole moment.

Steric descriptors : These account for the three-dimensional shape and size of the molecule.

Thermodynamic descriptors : These describe the energetic properties of the molecule.

For indazole analogues, 2D-QSAR studies have highlighted the importance of physicochemical factors and alignment-independent descriptors. growingscience.com For example, descriptors such as chi4, T_2_N_3, and T_2_O_5 have been shown to have a positive contribution to the anticancer activity of these compounds. growingscience.com 3D-QSAR models, on the other hand, provide a three-dimensional representation of the structure-activity relationship, often visualized through contour maps that indicate regions where steric bulk or specific electronic properties are favorable or unfavorable for activity.

The insights gained from these QSAR models are invaluable for the rational design of new 3-Chloro-2-(4-methylphenyl)-2H-indazole analogues with potentially enhanced therapeutic activity.

In Silico Pharmacokinetic Predictions (ADMET) as a Computational Design Tool

Beyond predicting biological activity, computational methods are extensively used to forecast the pharmacokinetic properties of drug candidates. This is achieved through the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Early assessment of these properties is crucial to identify compounds with favorable drug-like characteristics and to minimize the risk of late-stage failures in drug development.

A typical in silico ADMET report for a this compound analogue might include the parameters presented in the following interactive data table. It is important to note that these values are illustrative and would need to be confirmed by experimental studies.

ADMET PropertyPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionHighIndicates good absorption from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests good potential for crossing the intestinal wall.
P-glycoprotein SubstrateNoLow likelihood of being actively pumped out of cells, which can improve bioavailability.
Distribution
Blood-Brain Barrier (BBB) PenetrationModerateMay cross the blood-brain barrier to some extent.
Plasma Protein BindingHigh (>90%)The compound is likely to be highly bound to plasma proteins, which can affect its free concentration and efficacy.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 InhibitorYesPotential for drug-drug interactions with a wide range of medications.
Excretion
Renal Organic Cation TransporterNon-inhibitorLow likelihood of interfering with the excretion of other drugs via this pathway.
Toxicity
AMES MutagenicityNon-mutagenicLow probability of causing genetic mutations.
hERG InhibitionLow riskReduced potential for cardiotoxicity.
HepatotoxicityLow riskLow probability of causing liver damage.

This table is for illustrative purposes and contains hypothetical data based on computational models for analogous compounds.

The parameters in this table provide a comprehensive overview of the potential drug-likeness of a compound. For example, Lipinski's "Rule of Five" is a widely used guideline to assess the oral bioavailability of a drug candidate. It states that a compound is more likely to be orally active if it has a molecular weight of less than 500, a logP (a measure of lipophilicity) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. In silico tools can quickly calculate these properties for any given structure.

Spectroscopic and Advanced Analytical Characterization Techniques for 2h Indazole Research

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (HRMS, ESI-TOF)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For "3-Chloro-2-(4-methylphenyl)-2H-indazole" (C₁₄H₁₁ClN₂), the exact mass of the molecular ion ([M+H]⁺) would be calculated and compared to the experimentally observed value to confirm its composition.

Fragmentation Analysis: Under the energetic conditions within a mass spectrometer, molecules can break apart into characteristic fragments. The analysis of these fragments provides a fingerprint that can help confirm the structure. For 2-aryl-2H-indazoles, common fragmentation pathways include the loss of the aryl substituent or cleavage of the indazole ring system.

Technique Information Obtained Expected Value for C₁₄H₁₁ClN₂
HRMS Exact Molecular WeightCalculated [M+H]⁺ = 243.0684
MS/MS Fragmentation PatternAnalysis would confirm the presence of the chloro-indazole and p-tolyl moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. In the IR spectrum of "this compound," one would expect to observe absorption bands corresponding to the vibrations of its constituent bonds.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methyl C-HStretching2980 - 2850
C=N (indazole ring)Stretching1630 - 1575
C=C (aromatic rings)Stretching1600 - 1450
C-ClStretching800 - 600

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for "this compound" has not been reported, the structure of the parent compound, 2-(4-methylphenyl)-2H-indazole , has been determined. nih.gov This analysis reveals key structural features that would be largely conserved in the 3-chloro derivative.

Key Structural Features of 2-(4-methylphenyl)-2H-indazole:

Planarity: The indazole ring system is nearly planar. nih.gov

Dihedral Angle: The plane of the p-tolyl substituent is twisted with respect to the indazole core, with a reported dihedral angle of 46.26°. nih.gov

Crystal Packing: The arrangement of molecules in the crystal lattice is determined by intermolecular forces.

The introduction of a chlorine atom at the 3-position would alter the electronic properties and steric profile of the indazole ring, which could lead to changes in crystal packing and intermolecular interactions, such as halogen bonding.

Crystal Data for 2-(4-methylphenyl)-2H-indazole nih.gov
Formula C₁₄H₁₂N₂
Molecular Weight 208.26
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 12.539 Å, b = 6.029 Å, c = 14.401 Å
β = 93.636°

Chromatographic Methods for Purity Assessment and Separation (e.g., Flash Chromatography, TLC)

Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for large-scale purification. A small spot of the reaction mixture is applied to a silica gel plate, which is then developed in a solvent mixture. The separated components appear as distinct spots, and their retention factor (Rf) values are used for identification.

Flash Chromatography: This is the standard method for purifying organic compounds on a preparative scale. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). rsc.org The fractions are collected and analyzed by TLC to isolate the pure product. For 2-aryl-2H-indazoles, mixtures of ethyl acetate and petroleum ether are commonly used as the eluent. rsc.org

Technique Purpose Typical Stationary Phase Typical Mobile Phase
TLC Reaction monitoring, purity checksSilica Gel 60 F₂₅₄Hexane/Ethyl Acetate mixtures
Flash Chromatography Preparative purificationSilica Gel (230-400 mesh)Gradient of Hexane/Ethyl Acetate

Structure Reactivity and Structure Interaction Relationships in 2h Indazole Systems

Influence of Substituents on Synthetic Regioselectivity and Reaction Efficiency

The synthesis of 2-substituted 2H-indazoles is a significant challenge due to the potential for forming the more thermodynamically stable 1H-indazole isomers. nih.govbeilstein-journals.orgnih.gov The regioselectivity of N-alkylation or N-arylation is heavily dependent on reaction conditions and the electronic nature of substituents on the starting materials. beilstein-journals.orgacs.org For the synthesis of compounds like 3-Chloro-2-(4-methylphenyl)-2H-indazole, methods such as the Cadogan reductive cyclization, transition metal-catalyzed reactions, and multi-component reactions are employed. organic-chemistry.orgmdpi.comnih.gov

The efficiency and regioselectivity of these syntheses are profoundly influenced by the electronic properties of substituents on both the aniline (B41778) and benzaldehyde (B42025) precursors. In copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, a broad tolerance for various functional groups is observed. organic-chemistry.org Similarly, palladium-catalyzed intramolecular amination to form 2-aryl-2H-indazoles accommodates a wide range of electron-donating and electron-withdrawing substituents. organic-chemistry.org

Generally, in the alkylation of indazoles, a mixture of N-1 and N-2 products is formed. beilstein-journals.orgresearchgate.net The N-2 isomer is often favored under kinetic control, while the N-1 isomer is the thermodynamically more stable product. nih.gov The choice of solvent, base, and the nature of the electrophile can alter the N-1/N-2 ratio. nih.gov For instance, in palladium-catalyzed syntheses from 2-bromobenzyl bromides and arylhydrazines, regioselective N-benzylation followed by intramolecular N-arylation leads specifically to 2-aryl-substituted 2H-indazoles. acs.org The presence of an electron-donating group like the methyl group on the p-tolyl substituent at the N-2 position, and an electron-withdrawing chloro group at the C-3 position, are outcomes of specific precursor choices designed to direct this regioselectivity.

The following table summarizes the impact of substituents on the efficiency of 2H-indazole synthesis based on a one-pot reaction of ortho-nitrobenzaldehydes and various amines, followed by reductive cyclization.

Ortho-Nitrobenzaldehyde Substituent (R¹)Aniline Substituent (R²)ProductYield (%)Reference
H4-OCH₃2-(4-Methoxyphenyl)-2H-indazole85 organic-chemistry.org
H4-CH₃2-(4-Methylphenyl)-2H-indazole82 nih.gov
H4-Cl2-(4-Chlorophenyl)-2H-indazole78 organic-chemistry.org
4,5-di-OCH₃H5,6-Dimethoxy-2-phenyl-2H-indazole90 organic-chemistry.org
4-Cl4-OCH₃6-Chloro-2-(4-methoxyphenyl)-2H-indazole75 organic-chemistry.org

Electronic and Steric Effects on Chemical Transformations

The chemical reactivity of this compound is dictated by the electronic and steric properties of its constituent parts. The 2H-indazole core is an electron-rich heterocyclic system, but its reactivity is modulated by the substituents at the C-3, N-2, and other positions.

Electronic Effects: The chloro group at the C-3 position is strongly electron-withdrawing via induction, which decreases the electron density of the indazole ring system. This influences the susceptibility of the ring to electrophilic or nucleophilic attack. The 4-methylphenyl (p-tolyl) group at the N-2 position has a mild electron-donating effect due to the methyl group's hyperconjugation, which can partially offset the effect of the C-3 chloro substituent. This electronic push-pull system can influence the regioselectivity of further functionalization reactions, such as C-H activation. rsc.org Indazoles bearing an electron-withdrawing group in the 2-position are known to be electroreducible. researchgate.net

These effects are critical in subsequent chemical transformations. For example, in palladium-catalyzed arylation reactions to introduce a substituent at the C-3 position, the pre-existing groups will influence the reaction's feasibility and yield. mdpi.com

Rational Design Principles based on Computational Insights

Computational chemistry provides powerful tools for the rational design of 2H-indazole derivatives by predicting their interactions with biological targets. openmedicinalchemistryjournal.comnih.gov Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are instrumental in understanding the binding modes of these compounds. openmedicinalchemistryjournal.commdpi.com

For instance, 2H-indazole derivatives have been investigated as kinase inhibitors, such as against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com Computational docking studies can predict the binding pose of a ligand like this compound within the ATP-binding pocket of a kinase. These models often reveal key interactions, such as:

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors. For example, interactions with key amino acid residues like Cys919 in the hinge region of VEGFR2 are often crucial for potent inhibition. mdpi.com

Hydrophobic Interactions: The p-tolyl group can form favorable hydrophobic interactions with nonpolar residues in the binding site.

Halogen Bonding: The chloro group at C-3 can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

MD simulations can further refine these static docking poses, providing insights into the dynamic stability of the ligand-protein complex. mdpi.com This information guides the rational design of new analogs. For example, if a computational model reveals an unoccupied hydrophobic pocket, a medicinal chemist might design a new analog with a larger or more lipophilic substituent to fill that space, potentially increasing potency. Similarly, if a hydrogen bond is predicted to be critical, modifications that would disrupt it are avoided, while those that could strengthen it are prioritized. nih.govmdpi.com

The following table shows representative data from a computational study on indazole derivatives targeting a kinase, illustrating predicted binding energies and key interactions.

Compound AnaloguePredicted Binding Energy (kcal/mol)Key Predicted InteractionsReference
Indazole Core-7.5H-bond with Cys919 mdpi.com
Analogue with 4-methoxyphenyl (B3050149) at N-2-8.2H-bond with Cys919, Hydrophobic interactions with Val848 mdpi.com
Analogue with 3-chloro group-8.5H-bond with Cys919, Halogen bond with backbone carbonyl mdpi.com
Analogue with additional hydrophobic group-9.1H-bond with Cys919, Fills hydrophobic pocket near Leu1035 nih.gov

Bioisosteric Replacements and Scaffold Modifications in Analog Design

The design of new analogs based on the this compound structure often involves bioisosteric replacements and scaffold modifications to optimize pharmacological properties.

Bioisosteric Replacements: A bioisostere is a chemical group that can be exchanged for another group while retaining the desired biological activity. cambridgemedchemconsulting.com This strategy is used to improve potency, selectivity, or pharmacokinetic properties. For the 2H-indazole scaffold, common bioisosteric replacements include:

Indazole for Indole (B1671886)/Phenol (B47542): The indazole nucleus itself is often used as a bioisostere for an indole or a phenol group, as it can offer superior metabolic stability and oral bioavailability. acs.orgnih.gov

Chloro Group Replacement: The chloro group at C-3 could be replaced with other small, electron-withdrawing groups like a trifluoromethyl (CF₃) or cyano (CN) group to modulate electronic properties and binding interactions.

Methyl Group Replacement: The methyl group on the N-2 phenyl ring could be swapped for other alkyl groups, a methoxy (B1213986) group, or a halogen to fine-tune steric and electronic effects.

A study on monoamine oxidase B (MAO-B) inhibitors demonstrated that introducing a 1,2,4-oxadiazole (B8745197) ring as a bioisosteric replacement for an amide linker in a 1H-indazole series resulted in the most potent and selective inhibitor. nih.gov

Scaffold Modifications and Scaffold Hopping: Scaffold hopping is a more drastic modification where the core indazole structure is replaced with a different heterocyclic system that can still present the key pharmacophoric features in the correct spatial orientation. nih.gov For example, researchers have successfully used "scaffold hopping" to transform indole-based inhibitors into indazole-based inhibitors. nih.gov In one instance, this strategy converted MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, a potentially valuable profile for cancer therapy. nih.gov

Another approach involves modifying the indazole scaffold itself, for instance, by creating aza-indazole derivatives where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. researchgate.net This modification can alter the molecule's solubility, polarity, and hydrogen bonding capacity, leading to improved drug-like properties.

These strategies are essential for navigating the complexities of drug discovery, allowing chemists to systematically explore chemical space and refine lead compounds based on a deep understanding of their structure-activity relationships.

Q & A

Q. What are the established synthetic routes for 3-Chloro-2-(4-methylphenyl)-2H-indazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions. A common method involves reacting 2-phenylhydrazine with 2-chlorobenzaldehyde in the presence of an acid catalyst (e.g., HCl or H₂SO₄) . For derivatives, alkylation at the N2 position can be achieved using substituted benzyl halides under basic conditions (e.g., EtONa in anhydrous ethanol). Yields vary significantly with substituents; for example, 2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole was obtained in 6% yield due to steric hindrance, while bulkier groups like methoxybenzyl reduced yields further . Optimization strategies include adjusting stoichiometry, temperature (60–80°C), and reaction time (12–24 hours).

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the indazole ring appear as distinct multiplets in δ 7.2–8.1 ppm, while methyl groups in the 4-methylphenyl substituent resonate as singlets near δ 2.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, essential for purity assessment.
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-Cl bonds (~550–650 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) provide functional group confirmation .

Q. How can researchers ensure purity of the compound during synthesis?

Thin-layer chromatography (TLC) with silica gel plates (hexane/ethyl acetate eluent) is used to monitor reaction progress. Final purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Purity ≥95% is typically confirmed by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What crystallographic tools are recommended for determining the molecular conformation of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Hydrogen atoms are geometrically idealized and constrained during refinement. For example, π-stacking interactions between indazole rings and substituent phenyl groups can be quantified using Mercury software . Recent studies highlight the importance of Hirshfeld surface analysis to map intermolecular interactions, such as C-H···Cl and C-H···π contacts, which stabilize crystal packing .

Q. How do substituents at the N2 position influence biological activity, and what methodological approaches validate these effects?

Substituents like 4-chlorobenzyl or 4-methoxybenzyl enhance anti-angiogenic activity by improving hydrophobic interactions with biological targets. In vitro assays (e.g., endothelial cell tube formation assays) are used to quantify activity. For instance, 2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole showed significant inhibition at 10 μM, attributed to its electron-withdrawing chloro group enhancing target binding . Structure-activity relationship (SAR) studies combine synthetic chemistry with molecular docking (e.g., MOE or AutoDock) to predict binding modes to VEGF receptors .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

  • NMR Peak Overlap : Use 2D NMR (COSY, HSQC) to resolve aromatic proton assignments.
  • Low Yields in Alkylation : Screen alternative bases (e.g., K₂CO₃ in DMF) or catalysts (e.g., phase-transfer catalysts) to improve reactivity .
  • Byproduct Formation : Employ LC-MS to identify impurities and adjust reaction conditions (e.g., inert atmosphere for oxidation-sensitive intermediates) .

Q. How can computational chemistry aid in optimizing the synthesis and activity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of intermediates and transition states. For example, cyclization steps are often rate-limiting, and DFT can identify favorable protonation pathways . Molecular dynamics simulations model ligand-receptor interactions to prioritize derivatives for synthesis, reducing experimental trial-and-error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.